![molecular formula C15H12BrClO3 B3036500 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 345983-02-0](/img/structure/B3036500.png)
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde
説明
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound used in a variety of scientific applications. It is a colorless liquid with a faint odor and a melting point of -5.5°C. Due to its low volatility, it is relatively stable in air. 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde has been used in the synthesis of various compounds, as well as in the study of the mechanism of action and biochemical and physiological effects of these compounds.
科学的研究の応用
Synthesis and Chemical Intermediates
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde is a compound that may have implications in various synthetic pathways and chemical processes. The literature suggests that related aromatic aldehydes and their derivatives play significant roles in pharmaceutical, perfumery, and food flavoring industries. For instance, the synthesis of vanillin (4-hydroxy-3-methoxybenzaldehyde) has been extensively studied due to its importance in these fields. The methodologies for synthesizing these types of compounds are continuously evolving, aiming for more practical and environmentally friendly approaches. A more promising and practical synthesis method of vanillin is highlighted, suggesting the potential for related compounds to follow similar innovative synthetic paths (Tan Ju & Liao Xin, 2003).
Isoxazolone derivatives, which bear structural similarities to the compound , are known for significant biological and medicinal properties. They serve as intermediates for the synthesis of numerous heterocycles and undergo various chemical transformations. The synthesis of these molecules often involves aromatic aldehydes, indicating that 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde could potentially be involved in similar chemical pathways (Rima Laroum et al., 2019).
Environmental Considerations and Potential Toxicity
The compound's brominated structure may implicate it in environmental and health considerations, akin to other brominated compounds. Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), for example, are known to occur as trace contaminants in brominated flame retardants and are produced during combustion of these chemicals. They possess biological effects similar to their chlorinated counterparts, inducing hepatic enzymes and causing wasting and thymic atrophy in certain animals. The brominated compounds appear to bind to the same cytosolic receptors as the chlorinated analogs, suggesting that 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde could potentially exhibit similar interactions (J. Mennear & C. C. Lee, 1994).
Catalytic Oxidation and Applications in Material Science
The review on the catalytic oxidation of lignins into aromatic aldehydes, including vanillin, points to the potential application of similar compounds in the field of material science and environmental chemistry. The process involves various factors like the nature of lignin, oxidant, temperature, and mass transfer, influencing the yield of aldehydes and the process selectivity. This suggests that 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde could be part of innovative catalytic processes aimed at transforming organic materials into valuable chemicals (V. Tarabanko & N. Tarabanko, 2017).
作用機序
Target of Action
Compounds with similar structures often target proteins or enzymes involved in cellular processes .
Mode of Action
Based on its structure, it may interact with its targets through a free radical reaction . The compound could potentially lose a hydrogen atom, forming a radical that can interact with other molecules .
Biochemical Pathways
Similar compounds often affect pathways involving free radical reactions .
Result of Action
The compound’s potential to form radicals suggests it could induce changes in cellular processes .
特性
IUPAC Name |
3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVUXKYBJDVHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(E)-1-methoxy-3-(4-phenylmethoxyanilino)prop-2-enylidene]propanedinitrile](/img/structure/B3036417.png)
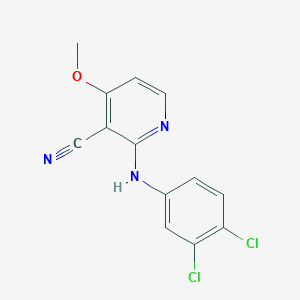
![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B3036419.png)
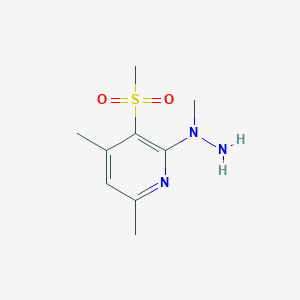
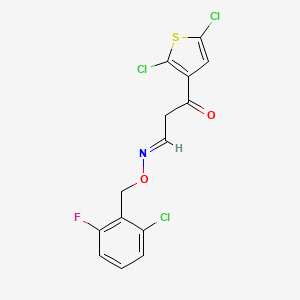
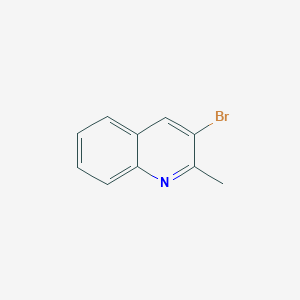
![1-(2,6-Dichlorophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3036425.png)
![4-bromo-N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3036427.png)
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B3036431.png)
![3-{[2-(2-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036432.png)
![3-[1-(3,5-Dichlorophenyl)-1,2,4-triazol-3-yl]-1-(3,5-dichlorophenyl)-1,2,4-triazole](/img/structure/B3036433.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2,4-dichlorobenzoate](/img/structure/B3036436.png)
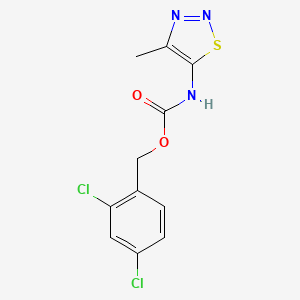
![2-[(4-bromophenyl)sulfonyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3036439.png)